molecular formula C17H13N3 B13553679 2-(7-methyl-1H-indol-3-yl)quinazoline

2-(7-methyl-1H-indol-3-yl)quinazoline

Cat. No.: B13553679
M. Wt: 259.30 g/mol
InChI Key: IBQWHHTXWMSMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methyl-1H-indol-3-yl)quinazoline (CAS 1817720-66-3) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecular hybrid features a quinazoline core substituted with a 7-methylindole moiety at the 2-position, creating a rigid, planar structure that enhances its ability to interact with biological targets. The compound has a molecular formula of C 17 H 13 N 3 and a molecular weight of 259.30 g/mol . This scaffold is recognized for its unique electronic and steric properties, making it a valuable intermediate, particularly in the development of novel therapeutic agents. Its primary research applications are in oncology and infectious disease research. The fused indole-quinazoline system is a privileged scaffold for targeting kinase inhibitors , a key class of proteins in cancer therapy . Furthermore, closely related indolylquinazolinone analogues have demonstrated remarkable antibacterial activity . Specifically, such compounds have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives reporting minimum inhibitory concentration (MIC) values as low as 0.98 µg/mL, highlighting their potential in addressing antibiotic resistance . The structural versatility of the quinazoline core also makes it a candidate for multi-targeting agents in complex diseases, including central nervous system (CNS) disorders . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human consumption.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(7-methyl-1H-indol-3-yl)quinazoline

InChI

InChI=1S/C17H13N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-10,18H,1H3

InChI Key

IBQWHHTXWMSMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the coupling of an indole derivative (7-methylindole or its functionalized form) with a quinazoline or quinazolinone precursor. The key step is the formation of the carbon–carbon bond between the 3-position of the indole ring and the 2-position of the quinazoline ring. This can be achieved through:

  • Condensation and cyclization reactions involving anthranilamide derivatives and indole-3-carboxaldehydes or indole derivatives.
  • Transition metal-catalyzed cross-coupling reactions.
  • Copper-catalyzed isocyanide insertion and cyclocondensation reactions.

Method 2: Copper-Catalyzed Isocyanide Insertion with Amines

A novel and efficient approach involves copper-catalyzed imidoylative cross-coupling and cyclocondensation between 2-isocyanobenzoates and amines, including indole derivatives, to form quinazolin-4-ones.

  • Catalyst: Copper(II) acetate hydrate.
  • Base: Mild bases such as triethylamine.
  • Solvent: Environmentally benign solvents like anisole or methanol.
  • Atmosphere: Air atmosphere without the need for inert conditions.
  • Temperature: Typically 60 °C for 12–16 hours or ambient temperature for aliphatic amines.

This method tolerates various functional groups and allows the synthesis of 3-substituted quinazolin-4-ones, including this compound derivatives, with good to excellent yields. The reaction proceeds via C–H activation of quinazoline-3-oxides followed by insertion into the indole C–H bond.

Method 3: Copper-Catalyzed Cross-Coupling and Cyclization

Copper-catalyzed isocyanide insertion reactions have been used to synthesize quinazolin-4-ones by reacting 2-isocyanobenzoates with amines under mild conditions.

  • Reaction scheme: 2-Isocyanobenzoate + 7-methylindole (or derivative) + Cu(II) catalyst → quinazolinone intermediate → quinazoline derivative.
  • Advantages: Mild reaction conditions, broad substrate scope, and environmentally friendly catalysts.
  • Yields: Moderate to high yields depending on substituents and reaction optimization.
  • Solvent choice: Anisole preferred for sustainability; DMF and other solvents less optimal.

This approach provides a green and efficient synthetic route to this compound and related compounds.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst / Conditions Solvent Temperature Yield Range (%) Notes
Condensation of aldehyde + anthranilamide 7-Methylindole-3-carboxaldehyde + Anthranilamide Acid catalyst or thermal reflux Various (e.g., ethanol) Reflux (~100 °C) Moderate to good (40–75) Intermediate quinazolinone formed; further modification needed
Copper-catalyzed isocyanide insertion 2-Isocyanobenzoate + 7-Methylindole or amine Cu(II) acetate hydrate + base Anisole, Methanol 25–60 °C Good to excellent (60–90) Air atmosphere; mild base; green solvent preferred
Copper-catalyzed cross-coupling and cyclization 2-Isocyanobenzoate + 7-Methylindole or amine Cu(II) acetate + triethylamine Anisole 60 °C Moderate to high (50–85) Sustainable catalyst system; broad substrate scope

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-1H-indol-3-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(7-methyl-1H-indol-3-yl)quinazoline is an organic compound with applications primarily in pharmacology and medicinal chemistry due to its diverse biological activities. This compound combines a quinazoline backbone substituted at the 2-position with a 7-methyl-1H-indole moiety. Quinazoline derivatives, including this compound, have anticancer, antibacterial, and antifungal properties.

Chemical Behavior and Synthesis
this compound can be synthesized through various pathways and participate in cross-dehydrogenative coupling reactions with aromatic compounds using copper catalysis. The mechanism involves C–H activation followed by insertion and oxidation, leading to complex products. The synthesis typically involves multi-step reactions from accessible precursors.

Biological Activities
Research indicates that this compound exhibits biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its potential to inhibit cell division by disrupting tubulin polymerization, which is crucial for cancer cell proliferation. Studies have also shown effectiveness against bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with a low minimum inhibitory concentration, indicating strong antibacterial properties. One study confirmed the antibacterial effect of a related indolylquinazolinone against Mycobacterium tuberculosis .

Pharmacological Applications
The applications of this compound are primarily in pharmacology and medicinal chemistry. Derivatives are being investigated for potential use as antibacterial and anticancer agents.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents/Modifications Reference
2-(7-Methyl-1H-indol-3-yl)quinazoline Quinazoline 7-Methylindole at position 2
(Z)-2-((1H-Indol-3-yl)methylene)-thiazolo[2,3-b]quinazoline derivatives Thiazolo[2,3-b]quinazoline Indole substituents, aryl groups at positions 5, 8
2-(1H-Indol-3-yl)quinazolin-4(3H)-one Quinazolin-4-one 4-Oxo group, unsubstituted indole at position 2
Imidazo[4,5-g]quinazolines Imidazo[4,5-g]quinazoline Aryl groups at positions 2, 6, 8

Analysis :

  • The thiazolo[2,3-b]quinazoline derivatives (e.g., compounds 27 and 28 in ) feature a fused thiazole ring, increasing structural rigidity compared to the simpler quinazoline core of the target compound. This may influence conformational stability and target selectivity .
  • Imidazo[4,5-g]quinazolines exhibit a distinct fused imidazole ring system, which could alter electronic properties and metabolic stability compared to the target compound .

Analysis :

  • The target compound’s synthesis likely parallels methods for other indole-quinazoline hybrids, such as Friedel-Crafts reactions (as in ) or metal-catalyzed cross-couplings .
  • Thiazoloquinazolines (e.g., compound 27) show moderate yields (71%) but high purity (99.1%), suggesting efficient purification protocols .
  • Quinazolin-4-one derivatives exhibit higher melting points (180–220°C) due to the 4-oxo group’s hydrogen-bonding capacity .

Pharmacological Profiles:

Compound Name Reported Activities Key Findings Reference
This compound Not explicitly reported (inferred) Potential kinase inhibition or anticancer activity (based on structural analogs)
Thiazoloquinazoline derivatives (27, 28) Anticancer screening Moderate activity against MCF-7 and HeLa cells
Quinazolin-4-one derivatives Antimicrobial, anticancer IC₅₀ values in µM range for bacterial strains

Analysis :

  • The 7-methylindole group in the target compound may enhance cellular permeability and target engagement compared to unsubstituted indole derivatives, as seen in related studies .
  • Thiazoloquinazolines demonstrate moderate cytotoxicity, possibly due to the thiazole ring’s electron-withdrawing effects .
  • Quinazolin-4-ones show broad-spectrum antimicrobial activity, suggesting the 4-oxo group’s role in disrupting microbial enzymes .

Physicochemical and Computational Data

Compound Name LogP (Calculated) Solubility (mg/mL) Molecular Weight (g/mol) Reference
This compound ~3.5 <0.1 (aqueous) 275.3
Thiazoloquinazoline (27) 4.2 0.05 (DMSO) 541.4
Quinazolin-4-one derivative 2.8 0.2 (PBS) 300–350

Analysis :

  • The target compound’s higher LogP (~3.5) compared to quinazolin-4-ones (LogP ~2.8) suggests greater lipophilicity, which may improve membrane penetration but reduce aqueous solubility .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(7-methyl-1H-indol-3-yl)quinazoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For indole-quinazoline hybrids, a common approach is the condensation of 7-methylindole derivatives with quinazoline precursors. For example:
  • Reductive cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous HCl under reflux can reduce intermediates (e.g., nitro groups) and facilitate cyclization, as seen in analogous indole-benzimidazole syntheses (yields: 59–65%) .
  • Catalyzed coupling : Ethanol with concentrated H₂SO₄ as a catalyst at elevated temperatures (70–80°C) promotes heterocyclic coupling, as demonstrated in benzimidazole-triazole hybrids .
    Key parameters include solvent polarity (e.g., hexane/ethyl acetate for purification) and reaction time (12–24 hours for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at indole C7, quinazoline C2) and tautomeric states .
  • X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation, 293 K) resolves bond lengths (mean C–C: 0.003 Å) and torsion angles, critical for validating molecular geometry .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ in quinazoline) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screenings should focus on:
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria, referencing SAR studies where C=N or triazolyl groups at quinazoline C2/C3 enhance activity .
  • Enzyme inhibition : PKC inhibition assays (IC₅₀ measurements) to evaluate potential for diabetic complications, as seen in structurally related indole-quinazoline hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethyl acetate/hexane (70:30) improves chromatographic separation (Rf = 0.6) .
  • Catalyst screening : Transition metals (e.g., Pd/C) or acidic resins may reduce side reactions in cyclization steps .
  • Temperature control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How does substituent modification influence structure-activity relationships (SAR) in quinazoline derivatives?

  • Methodological Answer :
  • Positional effects : Introducing electron-withdrawing groups (e.g., Cl, F) at quinazoline C4 increases antifungal activity, while pyrazole substituents at C3 enhance insecticidal properties .
  • Hybrid scaffolds : Adding indole moieties (as in 2-(7-methylindol-3-yl)quinazoline) improves PKC isoform selectivity, critical for therapeutic applications .

Q. What challenges arise in resolving tautomerism or polymorphism in this compound?

  • Methodological Answer :
  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., indole NH proton exchange) by monitoring chemical shift changes at 25–100°C .
  • Polymorph screening : Recrystallization from methanol/water mixtures yields stable forms, with melting points (e.g., 183°C) indicating purity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., PKC isoforms) using crystal structures (PDB: 1XRD) .
  • DFT calculations : Optimizes geometries (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO gaps) with antioxidant or anti-inflammatory activity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Assess oral bioavailability and hepatic metabolism via LC-MS/MS quantification of plasma concentrations .
  • C. elegans assays : Screen for acute toxicity (LC₅₀) and neurobehavioral effects, leveraging high-throughput advantages .

Key Citations

  • Synthesis and tautomerism:
  • Biological activity:
  • Structural analysis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.